molecular formula C9H9F3O2 B3039361 [2-(2,2,2-Trifluoroethoxy)phenyl]methanol CAS No. 1020970-66-4

[2-(2,2,2-Trifluoroethoxy)phenyl]methanol

Cat. No.: B3039361
CAS No.: 1020970-66-4
M. Wt: 206.16 g/mol
InChI Key: BWUDONYPQBJGIF-UHFFFAOYSA-N
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Description

[2-(2,2,2-Trifluoroethoxy)phenyl]methanol is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2,2-Trifluoroethoxy)phenyl]methanol typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2-(2,2,2-Trifluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, [2-(2,2,2-Trifluoroethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy group imparts distinct chemical properties, making it valuable in the development of novel compounds .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit anti-cancer and anti-diabetic properties .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its derivatives are being studied for their ability to interact with specific biological targets, offering possibilities for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [2-(2,2,2-Trifluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to the observed bioactive effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)benzenemethanol
  • 4-(2,2,2-Trifluoroethoxy)phenylacetic acid
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles

Uniqueness

Compared to similar compounds, [2-(2,2,2-Trifluoroethoxy)phenyl]methanol stands out due to its specific structural features and the presence of the trifluoroethoxy group. This group imparts unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

[2-(2,2,2-Trifluoroethoxy)phenyl]methanol is a chemical compound that has garnered attention for its potential biological activities. Its unique structural features, particularly the trifluoroethoxy group, enhance its lipophilicity and reactivity, making it a candidate for various pharmacological applications. This article provides a comprehensive overview of the biological activities associated with this compound, including data from recent studies and case analyses.

The molecular structure of this compound includes a phenolic moiety substituted with a trifluoroethoxy group. This configuration is believed to influence its interaction with biological macromolecules and its overall bioactivity.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Lipophilicity : The trifluoroethoxy group enhances the compound's ability to penetrate cell membranes.
  • Protein Interactions : It can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function.
  • Biochemical Pathways Modulation : These interactions may modulate various biochemical pathways, leading to observed therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : Compounds with similar structures have shown efficacy against various cancer cell lines. For example, derivatives containing the trifluoroethoxy group exhibited significant cytotoxic effects against glioblastoma cells in MTT assays .
  • Mechanistic Insights : The cytotoxicity is believed to be linked to the compound's ability to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

  • Experimental Models : In animal models of inflammation, compounds related to this compound have demonstrated reductions in inflammatory markers and improved outcomes in conditions such as arthritis .
  • Molecular Mechanisms : These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-kB.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties:

  • Broad Spectrum Activity : It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which poses significant clinical challenges .
  • Mechanism of Action : The antimicrobial action is thought to arise from disruption of bacterial cell membranes and interference with metabolic processes.

Data Summary

Biological ActivityEvidenceReference
AnticancerSignificant cytotoxicity against glioblastoma cell lines
Anti-inflammatoryReduced inflammatory markers in animal models
AntimicrobialEffective against MRSA and other bacterial strains

Case Studies

  • Cytotoxicity Against Glioblastoma Cells : A study evaluated the effects of several derivatives of this compound on LN229 glioblastoma cells. Results showed that specific modifications increased cytotoxicity significantly compared to controls .
  • In Vivo Anti-inflammatory Effects : In a controlled study involving rats induced with arthritis, treatment with this compound resulted in decreased paw swelling and lower levels of inflammatory cytokines compared to untreated groups.

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4,13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUDONYPQBJGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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